The compound "1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one" and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Research has been conducted to synthesize various derivatives of this compound and evaluate their biological activities, including their roles as muscarinic receptor antagonists, anxiolytic and analgesic agents, and their potential in treating conditions such as cancer, protozoal infections, and hypertension.
The synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been explored to develop selective antagonists for muscarinic (M3) receptors. These receptors are involved in smooth muscle contraction and glandular secretion, and antagonists can be useful in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD)1.
Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives have been evaluated for their anxiolytic and analgesic effects. Studies using animal models have demonstrated the potential of these compounds to alleviate anxiety and pain, which could lead to the development of new treatments for anxiety disorders and chronic pain conditions2.
A series of novel tetrahydro-5H-benzo[e][1,4]diazepin-5-ones, including those with the quinoline pharmacophore, have been synthesized and screened for their ability to inhibit various human tumor cell lines. Some of these compounds have shown remarkable activity, suggesting their potential as anticancer agents. Additionally, their evaluation as antimalarial, antitrypanosomal, and antileishmanial agents has revealed promising antiprotozoal activity8.
Derivatives of tetrahydro-1,4-benzodiazepines have been synthesized and assessed for their antihypertensive activity. Studies in rats have indicated that some of these compounds can effectively lower blood pressure, potentially by affecting the sympathetic nervous system. This suggests their use as potential antihypertensive agents10.
References:1. [] https://www.semanticscholar.org/paper/42d949bcee149e75a0d73275cc96429190976e4e2. [] https://www.semanticscholar.org/paper/c160164351939b6418ba50f6b4d7fc25864f3ce03. [] https://www.semanticscholar.org/paper/9b25cd24b45b8b03a8659faf59eff002c3926c966. [] https://www.semanticscholar.org/paper/ee94a1d1eda1cd773d8470bb2c005ccc03e20aad
The synthesis of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of aminobenzophenones with suitable reagents to form the benzodiazepine ring through a nucleophilic aromatic substitution (S_NAr) reaction. This process often results in the formation of a nitrodiarylamine intermediate, which can be reduced and subsequently undergo cyclocondensation to yield the desired product .
Parameters for Synthesis:
In industrial contexts, continuous flow chemistry is increasingly utilized for the production of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one. This method allows for optimized reaction conditions that ensure high yields and purity while minimizing waste.
The molecular structure of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one features a fused bicyclic framework consisting of a benzene ring and a diazepine ring. The specific arrangement of atoms allows for various interactions with biological targets.
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one participates in several chemical reactions:
The mechanism of action for 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one primarily involves its interaction with gamma-aminobutyric acid type A (GABA_A) receptors. By binding to these receptors, the compound enhances GABAergic transmission in the central nervous system (CNS), leading to anxiolytic and sedative effects.
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one has several applications across different fields:
The compound is also utilized in developing new materials and pharmaceuticals due to its structural versatility and biological activity .
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one represents a structurally distinct subclass of seven-membered diazepine heterocycles. Its core structure comprises a benzene ring fused to a partially saturated 1,4-diazepine ring system, with a ketone functionality at the 3-position. The IUPAC name explicitly defines the saturation pattern ("1,2,4,5-tetrahydro") and fusion orientation ("benzo[e]"), distinguishing it from the more common benzo[b]-fused isomers prevalent in psychotropic pharmaceuticals. The "e" fusion indicates the benzene ring is annulated across the e-bond of the diazepine ring, resulting in a linear angular geometry distinct from the bent configuration of benzo[b] analogues [7].
The molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol [2] [5]. Key structural features include:
Table 1: Fundamental Structural Descriptors of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Property | Value |
---|---|
CAS Registry Number | 168080-43-1 |
Molecular Formula | C₉H₁₀N₂O |
Molecular Weight | 162.19 g/mol |
SMILES Notation | O=C1CNc2ccccc2CN1 |
InChI Key | YDCUQJVYYWANPZ-UHFFFAOYSA-N |
The SMILES string (O=C1CNc2ccccc2CN1) precisely encodes the connectivity: the ketone oxygen double-bonded to C3, followed by the methylene bridge (C5) and nitrogen (N4), connected to the ortho-disubstituted benzene ring (positions 1 and 2), completing the ring via the second methylene bridge (C2) and nitrogen (N1) [1]. This linear fusion contrasts with benzo[b][1,4]diazepines, where fusion occurs across bonds b and c, producing a bent geometry that significantly influences pharmacological receptor binding [9].
The medicinal chemistry of benzodiazepines originated with the serendipitous discovery of chlordiazepoxide (Librium™) in the 1950s, which established the 1,4-benzodiazepine-2-one scaffold as a privileged structure in central nervous system (CNS) therapeutics [9]. Early research focused almost exclusively on benzo[b][1,4]diazepines due to their potent anxiolytic, sedative, and muscle relaxant properties. This historical bias led to relative neglect of the isomeric benzo[e] series, despite their potential as synthetically versatile intermediates and bioisosteres.
Significant interest in 1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one derivatives emerged in the 1990s when their utility as conformationally constrained dipeptide mimics was recognized. Unlike their psychoactive benzo[b] counterparts, the benzo[e] isomers generally lack affinity for GABAₐ receptors due to distinct spatial orientations of their pharmacophoric elements. Instead, they served as scaffolds for diverse therapeutic targets:
The constrained seven-membered ring provided a versatile platform for structural elaboration, facilitating exploration of structure-activity relationships inaccessible with flexible acyclic precursors. Synthetic accessibility via cyclization of ortho-phenylenediamine derivatives contributed to their adoption as building blocks in combinatorial chemistry libraries during the 2000s [7]. Recent advancements highlight their incorporation into:
This diazepinone serves as a multifunctional synthon in complex molecule assembly, valued for its:
Table 2: Key Synthetic Derivatives and Their Applications
Derivative | Molecular Formula | Molecular Weight | Primary Synthetic Utility |
---|---|---|---|
4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C₁₁H₁₄N₂O | 190.25 g/mol | Precursor for N-functionalized bioactive compounds |
3-Methyl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-one | C₁₀H₁₂N₂O | 176.22 g/mol | Model for structure-activity relationship studies |
Triazolo-fused analogues | Varies | Varies | Bioactive compound scaffolds (e.g., kinase inhibitors) |
Synthetic Methodologies:
The scaffold serves as a precursor to complex polyheterocycles, exemplified by its conversion to spirocyclic triazolodiazepines (e.g., compound 118) through DBU-promoted Smiles rearrangements [8]. Its role in generating U-shaped macrocycles is particularly valuable in designing orexin receptor antagonists, where the curvature complements protein binding pockets inaccessible to linear structures. Computational studies leverage its SMILES representation (O=C1CNc2ccccc2CN1) for virtual screening and molecular docking, enabling rational design of derivatives targeting enzymes like β-lactamases and kinases [9]. As a conformationally constrained β-turn mimetic, it continues to enable innovations in peptide engineering and drug design where spatial control of pharmacophores dictates biological activity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7